molecular formula C13H14F2N2O3S B2676800 N-(3-(difluoromethoxy)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396629-81-4

N-(3-(difluoromethoxy)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B2676800
M. Wt: 316.32
InChI Key: KXJIEBZBHBMYGM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as amide, thiazepane, and difluoromethoxy. The difluoromethoxy group is a common functional group in pharmaceuticals and agrochemicals due to its unique electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can be predicted based on the compound’s functional groups .

Scientific Research Applications

Organogelator Applications

A study by Loiseau et al. discusses a highly fluorinated bis-benzamide that gelates isopropanol at low concentrations, forming a thixotropic gel due to the formation of a network of highly rigid fibers. This suggests potential applications in creating stable gels for various purposes, including possibly pharmaceutical formulations or materials science (Loiseau et al., 2002).

Inhibitors of Gene Expression

Palanki et al. investigated N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. Although this compound is different, it shares structural features such as fluorination and carboxamide functionality, indicating that N-(3-(difluoromethoxy)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide might be explored for similar biological activities (Palanki et al., 2000).

Anticancer Agent Design

Kumar et al. synthesized functionalized amino acid derivatives for evaluation as anticancer agents. While the focus was on different derivatives, the approach of synthesizing and testing similar compounds with varied functional groups like carboxamide suggests potential avenues for designing anticancer agents using N-(3-(difluoromethoxy)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide as a scaffold (Kumar et al., 2009).

Crystal Structure Analysis

Zhong et al. synthesized and analyzed the crystal structure of diflunisal carboxamides. Such studies are crucial for understanding the physical and chemical properties of novel compounds, which could be applied to N-(3-(difluoromethoxy)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide for material science or drug design applications (Zhong et al., 2010).

Acylation and Reactivity Studies

Bottomley and Boyd explored the acylation of tertiary amides, leading to the formation of 1-acyloxyiminium salts and enamines. Studies like these provide insights into the reactivity of carboxamide compounds and could suggest synthetic routes or reactivities for compounds like N-(3-(difluoromethoxy)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide (Bottomley & Boyd, 1980).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many difluoromethoxy compounds are irritants and should be handled with care .

properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3S/c14-13(15)20-9-3-1-2-8(6-9)16-12(19)10-7-21-5-4-11(18)17-10/h1-3,6,10,13H,4-5,7H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJIEBZBHBMYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide

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